Dimethyl 4-(3-bromo-4-fluorophenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, fluorine, chlorine, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: The reaction of an aldehyde (such as 4-chlorobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and an ammonium acetate in the presence of a suitable solvent like ethanol.
Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.
Substitution: Introduction of the bromine and fluorine groups through halogenation reactions.
Esterification: Formation of the carboxylate groups through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion to pyridine derivatives.
Reduction: Reduction of the nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Halogen-substituted derivatives.
Scientific Research Applications
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in biological systems. It binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure. The compound may also interact with other molecular targets and pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for similar indications.
Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.
Uniqueness
3,5-DIMETHYL 4-(3-BROMO-4-FLUOROPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and potential applications. The presence of bromine, fluorine, and chlorine atoms in its structure can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H18BrClFNO4 |
---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
dimethyl 4-(3-bromo-4-fluorophenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C22H18BrClFNO4/c1-29-21(27)16-11-26(10-13-3-6-15(24)7-4-13)12-17(22(28)30-2)20(16)14-5-8-19(25)18(23)9-14/h3-9,11-12,20H,10H2,1-2H3 |
InChI Key |
ZPCTXUICFBVGMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)F)Br)C(=O)OC)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.